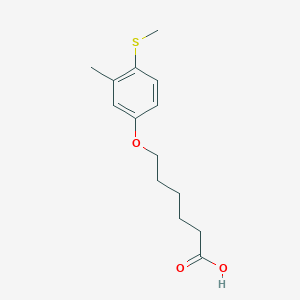

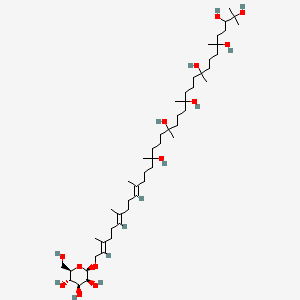

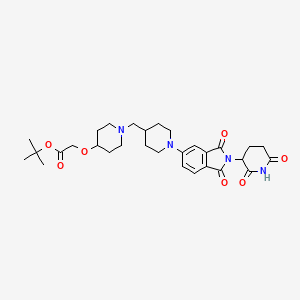

![molecular formula C18H20N6O3S B12382501 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)

3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TPT-004 is a synthetic organic compound known for its role as a tryptophan hydroxylase inhibitor. It has been designed to selectively inhibit tryptophan hydroxylase 1 (TPH1) in the periphery while sparing the tryptophan hydroxylase 2 (TPH2) isoform in the brain. This selective inhibition is crucial for targeting elevated serotonin levels associated with various pathological conditions, such as carcinoid syndrome and pulmonary arterial hypertension .

Méthodes De Préparation

The synthesis of TPT-004 involves the development of xanthine-imidazopyridine and imidazothiazole derivatives. These compounds are designed to target both the tryptophan and tetrahydrobiopterin binding sites of tryptophan hydroxylase 1. The synthetic route includes the formation of these derivatives through a series of chemical reactions, including condensation and cyclization reactions . The industrial production methods for TPT-004 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic synthesis techniques and purification methods to ensure high purity and yield.

Analyse Des Réactions Chimiques

TPT-004 undergoes various chemical reactions, primarily focusing on its interaction with tryptophan hydroxylase 1. The compound is designed to inhibit the enzyme by occupying the binding sites for both the cosubstrate (pterin) and the substrate (tryptophan). This dual binding mode enhances its inhibitory potency . Common reagents used in the synthesis of TPT-004 include xanthine derivatives, imidazopyridine, and imidazothiazole precursors. The major products formed from these reactions are the xanthine-imidazopyridine and imidazothiazole derivatives that constitute TPT-004 .

Applications De Recherche Scientifique

TPT-004 has shown significant potential in various scientific research applications. In the field of medicine, it has been evaluated as a therapeutic agent for pulmonary arterial hypertension (PAH) and colorectal cancer. Preclinical studies have demonstrated its efficacy in reducing peripheral serotonin levels, which is associated with the progression of PAH and colorectal tumor growth . Additionally, TPT-004 has been studied for its potential use in treating carcinoid syndrome and other serotonin-dependent diseases . In the field of biology, TPT-004 serves as a valuable tool for studying the role of serotonin in various physiological and pathological processes.

Mécanisme D'action

TPT-004 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the conversion of tryptophan to serotonin in the periphery. By binding to the enzyme’s active sites, TPT-004 effectively reduces the production of serotonin. This reduction in serotonin levels helps alleviate symptoms associated with conditions like pulmonary arterial hypertension and carcinoid syndrome . The molecular targets of TPT-004 include the tryptophan and tetrahydrobiopterin binding sites on tryptophan hydroxylase 1, which are crucial for the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

TPT-004 is unique in its dual binding mode, targeting both the tryptophan and tetrahydrobiopterin binding sites on tryptophan hydroxylase 1. This distinguishes it from other tryptophan hydroxylase inhibitors, such as telotristat ethyl and rodatristat ethyl, which do not exhibit this dual binding mode . Similar compounds include other tryptophan hydroxylase inhibitors like telotristat ethyl and rodatristat ethyl, which are also used to reduce peripheral serotonin levels but may differ in their binding mechanisms and pharmacokinetic properties .

Propriétés

Formule moléculaire |

C18H20N6O3S |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

3-ethyl-8-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-7-(oxetan-3-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H20N6O3S/c1-3-23-15-14(16(25)21-17(23)26)24(6-11-8-27-9-11)13(20-15)4-12-7-22-5-10(2)28-18(22)19-12/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,21,25,26) |

Clé InChI |

FJDRFUYWOVFIPP-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=C(SC4=N3)C)CC5COC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

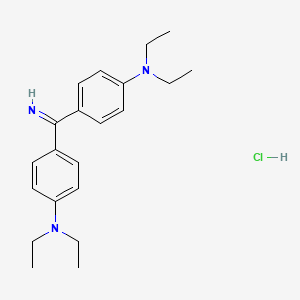

![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)

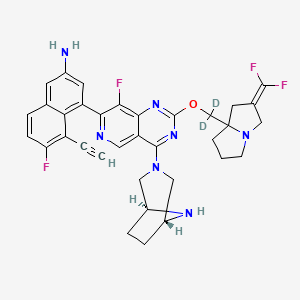

methyl phosphate](/img/structure/B12382438.png)

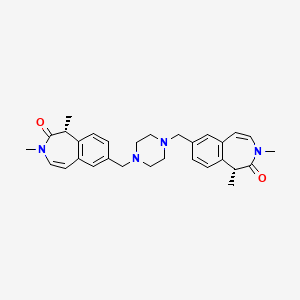

![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)